

A Comparative DFT Analysis of Diphenylacetic Acid and Its Halogenated Derivatives

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Compound of Interest

Compound Name: *Diphenylacetic Acid*

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An in-depth guide for researchers and drug development professionals on the structural, electronic, and spectroscopic properties of **Diphenylacetic acid** and related compounds, supported by computational data.

This guide provides a comparative analysis of **Diphenylacetic acid** and its halogen-substituted analogs using Density Functional Theory (DFT). The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the relationships and workflows involved in this analysis.

Computational Methodology

The computational data presented in this guide are derived from first-principle studies on **Diphenylacetic acid** and its halogenated derivatives. The primary methodology employed in the cited research involves Density Functional Theory (DFT) calculations.

Experimental Protocols:

A detailed first-principle study was conducted on three halogenated phenylacetic acids: 2-(2-fluorophenyl)acetic acid, 2-(2-chlorophenyl)acetic acid, and 2-(2-bromophenyl)acetic acid. The calculations were performed to determine their structural, electronic, and vibrational properties.

[\[1\]](#)[\[2\]](#)

- **Software:** The specific software used for the DFT calculations is not explicitly mentioned in the provided search results. However, such studies typically employ Gaussian, VASP, or

similar quantum chemistry packages.

- **Functional and Basis Set:** The exact functional and basis set (e.g., B3LYP/6-311++G(d,p)) used are crucial for the accuracy of DFT calculations. While not detailed in the snippets, a study on diindolylmethane-phenylboronic acid hybrids utilized B3LYP with 6-311++G(d,p).^[3]
- **Properties Calculated:** The studies focused on calculating various molecular properties, including:
 - **Structural Properties:** Bond lengths, bond angles, and dihedral angles. The calculated structures were compared with available crystallographic data.^{[1][2]}
 - **Reactivity Descriptors:** Global descriptors such as electronegativity, hardness, and the HOMO-LUMO gap were calculated to understand the reactivity of the molecules. Local descriptors like Fukui functions and local softness were also determined.^{[1][2]}
 - **Acidity:** The pKa values were calculated to compare the acidity of the different substituted phenylacetic acids.^[1]
 - **Vibrational Spectra:** The vibrational frequencies were calculated and compared with experimental FTIR spectra for the chloro- and bromo-substituted compounds. The spectra for the fluoro-substituted compound were predicted theoretically.^{[1][2]}

For **Diphenylacetic acid**, a study reported its crystal structure solved by X-ray diffraction and also involved Hartree-Fock (HF) calculations with a 6-311G(d) basis set for the isolated molecule and its dimer.^[4]

Comparative Data

The following tables summarize the key quantitative data from the comparative DFT studies of halogen-substituted phenylacetic acids.

Table 1: Global Reactivity Descriptors

Compound	Electronegativity (χ)	Hardness (η)	HOMO-LUMO Gap (eV)
2-(2-fluorophenyl)acetic acid	Data not available	Data not available	Data not available
2-(2-chlorophenyl)acetic acid	Data not available	Data not available	Data not available
2-(2-bromophenyl)acetic acid	Data not available	Data not available	Data not available

Note: Specific numerical values for electronegativity, hardness, and HOMO-LUMO gap were not available in the provided search results, but the study did calculate and discuss these properties.[\[1\]](#)[\[2\]](#)

Table 2: Acidity

Compound	Calculated pKa
2-(2-fluorophenyl)acetic acid	Data not available
2-(2-chlorophenyl)acetic acid	Lower value (more acidic)
2-(2-bromophenyl)acetic acid	Data not available

According to the study, chloro-substituted phenylacetic acid was found to be more acidic than the other halogenated derivatives due to its lower calculated pKa value.[\[1\]](#)

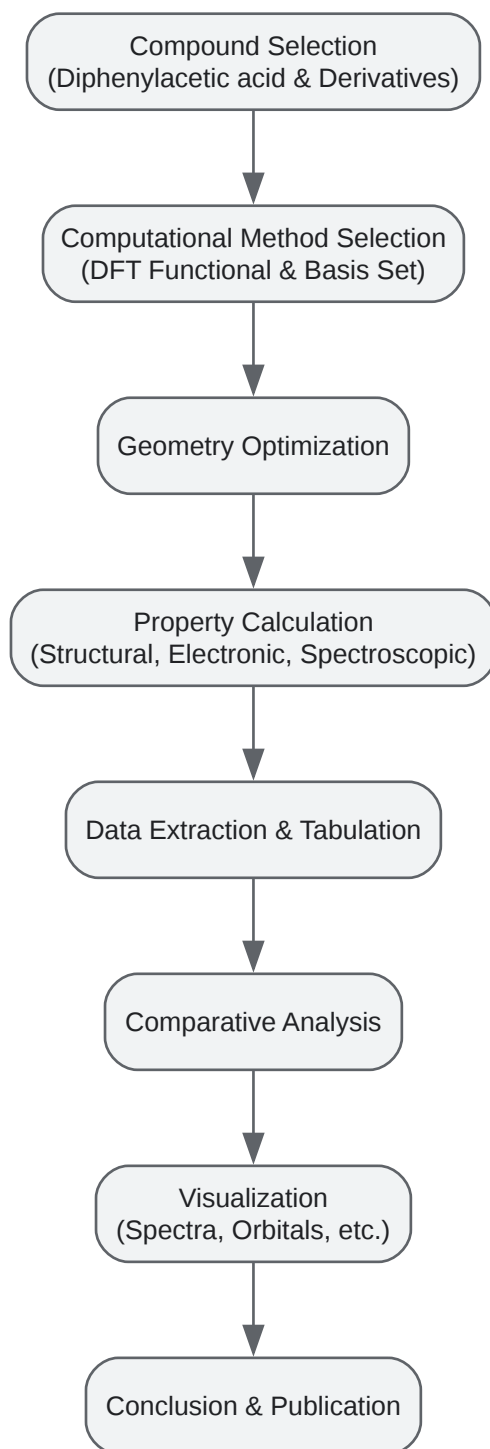
Table 3: Vibrational Spectra

Compound	Calculated Vibrational Frequencies	Experimental FTIR
2-(2-fluorophenyl)acetic acid	Predicted theoretically	Not available
2-(2-chlorophenyl)acetic acid	Calculated	Compared with experimental
2-(2-bromophenyl)acetic acid	Calculated	Compared with experimental

The vibrational spectra for chloro- and bromo-substituted molecules were calculated and found to be in agreement with experimental FTIR data. The spectrum for the fluoro-substituted molecule was predicted theoretically.[\[1\]](#)[\[2\]](#)

Visualizations

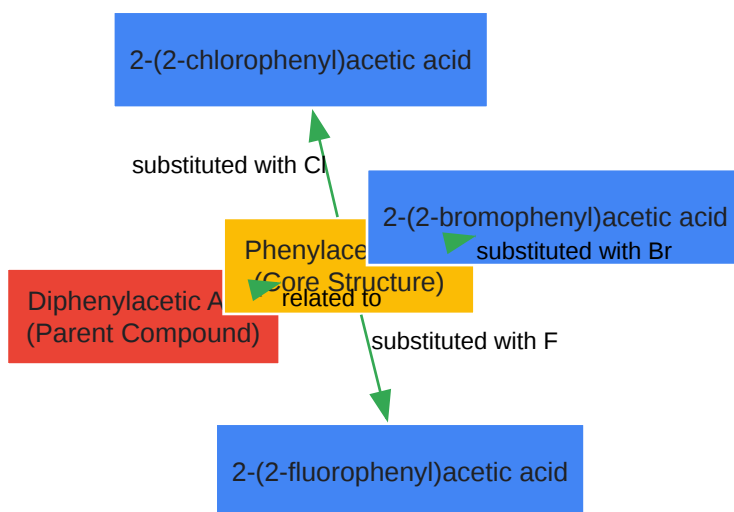
Diagram 1: Comparative DFT Study Workflow



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Caption: Workflow of a comparative DFT study.

Diagram 2: Relationship of Studied Compounds



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Caption: Chemical relationship of the compounds.

Diagram 3: Hypothetical Signaling Pathway



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Caption: A hypothetical signaling pathway.

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References

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